molecular formula C13H12N2O3S2 B2795256 2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate CAS No. 338777-83-6

2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate

Cat. No. B2795256
CAS RN: 338777-83-6
M. Wt: 308.37
InChI Key: ULPYMVNCCBYWMX-UHFFFAOYSA-N
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Description

“2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate” is a chemical compound with the CAS number 338777-83-6 . It has a molecular formula of C13H12N2O3S2 and a molecular weight of 308.37.

Scientific Research Applications

Chemiluminescence and Synthesis

  • The study by Watanabe et al. (2010) discusses the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition. These findings could inform the development of new chemiluminescent materials for sensing and imaging applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Heteroatom Substitution

  • Lavilla et al. (2000) provide insights into the introduction of heteroatom-based substituents into 1,4-dihydropyridines, including sulfonylation, sulfinylation, and bis-sulfanylation processes. These methods could be applicable in synthesizing structurally related compounds to "2-({3-[(1-Oxido-2-pyridiniumyl)sulfanyl]-2-oxopropyl}sulfanyl)-1-pyridiniumolate" for various functional materials and pharmaceuticals (Lavilla, Kumar, Coll, Masdeu, Spada, Bosch, Espinosa, & Molins, 2000).

N-Oxide Derivatives Synthesis

  • Research by Ray et al. (2007) on the efficient synthesis of N-oxide derivatives, such as substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles, highlights potential pathways for the synthesis and functionalization of related compounds for biological and material science applications (Ray, Mittapelli, Rohatgi, & Tyagi, 2007).

Spin-Crossover and Phase Changes

  • A study by Cook et al. (2015) on Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands reveals a subtle interplay between spin-crossover and crystallographic phase changes. This research could offer insights into the design of molecular switches and sensors based on the structural motifs similar to "this compound" (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

properties

IUPAC Name

1,3-bis[(1-oxidopyridin-1-ium-2-yl)sulfanyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c16-11(9-19-12-5-1-3-7-14(12)17)10-20-13-6-2-4-8-15(13)18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPYMVNCCBYWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)SCC(=O)CSC2=CC=CC=[N+]2[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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